6-Methyl-4-tetradecyloxy-2-pyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-tetradecoxypyran-2-one is a derivative of the pyrone family, specifically a 2-pyrone. Pyrones are six-membered conjugated cyclic esters that exhibit reactivity similar to lactones and 1,3-dienes . This compound is notable for its unique structure, which includes a long tetradecoxyl chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-methyl-4-tetradecoxypyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of α,β-unsaturated trifluoromethyl ketones with (phenylthio)acetic acids, followed by isothiourea-catalyzed lactonization, Michael addition, and thiol removal . This method is efficient and allows for the formation of various derivatives through chemical modifications.
Industrial production methods often utilize multicomponent reactions (MCR) due to their high efficiency, atom economy, short reaction times, and green reaction conditions . These reactions typically involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .
Chemical Reactions Analysis
6-Methyl-4-tetradecoxypyran-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2, C-4, and C-6 positions of the pyrone ring.
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds . Major products formed from these reactions include various substituted pyrones and pyran derivatives.
Scientific Research Applications
6-Methyl-4-tetradecoxypyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-4-tetradecoxypyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic positions (C-2, C-4, and C-6) allow for nucleophilic attacks, leading to the formation of covalent bonds with biological molecules . This interaction can disrupt cellular processes, leading to its antimicrobial and antitumor effects.
Comparison with Similar Compounds
6-Methyl-4-tetradecoxypyran-2-one can be compared with other pyrone derivatives, such as:
4-Hydroxy-6-methyl-2-pyrone: Known for its antimicrobial properties.
4-Alkyl-6-methyl-2-pyrone: Exhibits similar reactivity but with different biological activities.
The uniqueness of 6-methyl-4-tetradecoxypyran-2-one lies in its long tetradecoxyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in drug development and material science.
Properties
Molecular Formula |
C20H34O3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
6-methyl-4-tetradecoxypyran-2-one |
InChI |
InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-19-16-18(2)23-20(21)17-19/h16-17H,3-15H2,1-2H3 |
InChI Key |
IRQCRJGQUKSYOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=O)OC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.